

# Application Notes and Protocols: Synthesis of Ortho-Substituted Biaryls Using Cyclic Iodonium Salts

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This document provides detailed application notes and experimental protocols for the synthesis of ortho-substituted biaryls utilizing cyclic **iodonium** salts. This powerful methodology offers a versatile and efficient route to a wide range of functionalized biaryl compounds, including axially chiral molecules of significant interest in medicinal chemistry and materials science.

#### Introduction

The synthesis of ortho-substituted biaryls is a fundamental challenge in organic chemistry, often complicated by steric hindrance. Cyclic diaryliodonium salts have emerged as highly effective precursors for addressing this challenge. These hypervalent iodine reagents undergo ring-opening reactions with a variety of nucleophiles, leading to the regioselective formation of ortho-functionalized biaryls.[1][2] This approach is particularly valuable for the construction of sterically congested biaryls and for the enantioselective synthesis of atropisomeric compounds. [3][4]

The general strategy involves the initial synthesis of a cyclic diaryl**iodonium** salt, which is then subjected to a ring-opening reaction with a chosen nucleophile. This process can be achieved under both transition-metal-catalyzed and metal-free conditions, offering a broad scope of potential transformations.[5][6]



## Synthesis of Cyclic Diaryliodonium Salts

The preparation of cyclic diaryliodonium salts is the crucial first step. Several methods have been developed, with the oxidative cyclization of 2-iodobiaryls being a common and effective approach.[4] Electrochemical methods also provide a scalable and environmentally friendly alternative.[7][8]

# Protocol: Synthesis of Dibenzo[b,d]iodolium Salts via Oxidative Cyclization

This protocol is adapted from established procedures for the one-pot synthesis of diaryliodonium triflates.[9]

#### Materials:

- 2-Iodobiphenyl
- m-Chloroperoxybenzoic acid (m-CPBA)
- Trifluoromethanesulfonic acid (TfOH)
- Dichloromethane (DCM)
- Diethyl ether (Et<sub>2</sub>O)

#### Procedure:

- To a solution of 2-iodobiphenyl (1.0 equiv) in dichloromethane (DCM), add mchloroperoxybenzoic acid (m-CPBA, 1.1 equiv).
- Cool the mixture to 0 °C and add trifluoromethanesulfonic acid (TfOH, 2.0 equiv) dropwise.
- Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC until the starting material is consumed.
- Upon completion, the reaction mixture is concentrated under reduced pressure.
- The residue is triturated with diethyl ether (Et<sub>2</sub>O) to precipitate the cyclic iodonium salt.



• The solid is collected by filtration, washed with Et<sub>2</sub>O, and dried under vacuum to afford the desired dibenzo[b,d]iodolium triflate.

Table 1: Representative Yields for the Synthesis of Cyclic Diaryliodonium Salts

Starting Material	Oxidant/Acid System	Solvent	Yield (%)	Citation
2-lodobiphenyl	m-CPBA / TfOH	CH <sub>2</sub> Cl <sub>2</sub>	>95	[7]
3'-Fluoro-2-iodo- 1,1'-biphenyl	Anodic Oxidation / TfOH	MeCN-HFIP	88	[8]
2-lodo-1,1'- biphenyl	Anodic Oxidation / TfOH	MeCN-HFIP	>95	[7][8]
ortho-lodo diaryl ether	m-CPBA / TsOH·H₂O	CH2Cl2:TFE	91-94	[5][10]

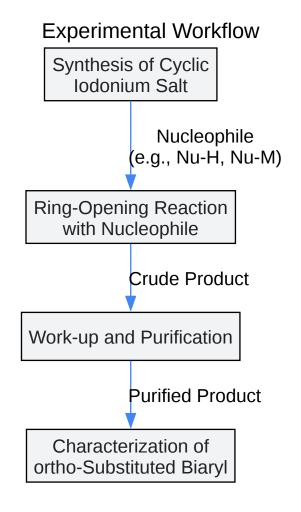
# Ring-Opening Reactions for the Synthesis of Ortho-Substituted Biaryls

The core of this methodology lies in the ring-opening of the cyclic diaryliodonium salt. This can be achieved with a wide array of nucleophiles, including halides, amines, thiols, and carbon nucleophiles. Both metal-catalyzed and metal-free conditions have been successfully employed.

#### **Experimental Workflow**

The general workflow for the synthesis of ortho-substituted biaryls from cyclic **iodonium** salts is depicted below.





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Caption: General experimental workflow for the synthesis of ortho-substituted biaryls.

# Protocol: Copper-Catalyzed Enantioselective Ring-Opening with Amines

This protocol describes a method for the synthesis of axially chiral ortho-amino biaryls, adapted from the work of Gu and coworkers.[11]

#### Materials:

- Dibenzo[b,d]iodolium salt
- Amine nucleophile
- Copper(I) catalyst (e.g., Cu(CH<sub>3</sub>CN)<sub>4</sub>PF<sub>6</sub>)



- Chiral ligand (e.g., bis(oxazolinyl)pyridine)
- Solvent (e.g., Dichloromethane)
- Base (if required)

#### Procedure:

- In a glovebox, to a solution of the dibenzo[b,d]iodolium salt (1.0 equiv) in the chosen solvent, add the copper(I) catalyst (e.g., 5 mol%) and the chiral ligand (e.g., 6 mol%).
- Stir the mixture at room temperature for 30 minutes to allow for complex formation.
- Add the amine nucleophile (1.2 equiv) and any required base.
- Stir the reaction at the specified temperature until the starting material is consumed (monitor by TLC or LC-MS).
- Upon completion, the reaction is quenched and subjected to an aqueous work-up.
- The organic layer is separated, dried, and concentrated.
- The crude product is purified by column chromatography to yield the enantiomerically enriched ortho-amino biaryl.

Table 2: Selected Examples of Ring-Opening Reactions of Cyclic Diaryliodonium Salts



Cyclic lodonium Salt	Nucleoph ile	Catalyst <i>l</i> Condition s	Product	Yield (%)	ee (%)	Citation
Dibenzo[b, d]iodolium triflate	Aniline	Pd(OAc) <sub>2</sub> / Xantphos, Cs <sub>2</sub> CO <sub>3</sub> , p- xylene, 125 °C	9-Phenyl- 9H- carbazole	up to 71	N/A	[9][12]
Dibenzo[b, d]iodolium triflate	Potassium thioacetate	Cu(CH₃CN )4PF6 / Chiral bisoxazolin e ligand	Axially chiral ortho- thioacetyl biaryl	-	up to 28	[11]
Dibenzo[b, d]iodolium triflate	Sodium Iodide	CH2Cl2, rt	2,2'- Diiodobiph enyl	82-94	91-94	[3][4]
Oxygen- bridged diaryliodoni um salt	Benzoic acid	tBuOK, toluene, 130°C	ortho- Aryloxy- benzoic acid ester	-	N/A	[5]
Dibenzo[b, d]iodolium triflate	Phenylboro nic acid	Pd(OAc) <sub>2</sub> , K <sub>2</sub> CO <sub>3</sub> , toluene/H <sub>2</sub> O, 80 °C	o- Terphenyl	-	N/A	[13]

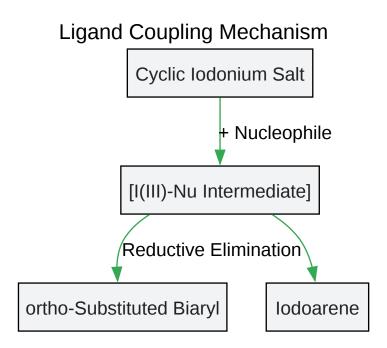
#### **Reaction Mechanisms**

The mechanism of the ring-opening reaction can vary depending on the reaction conditions and the nucleophile employed. Two common pathways are direct nucleophilic attack (ligand coupling) and the formation of an aryne intermediate.

# **Ligand Coupling Mechanism**



In many transition-metal-catalyzed and metal-free reactions, the nucleophile coordinates to the iodine(III) center, followed by reductive elimination to form the C-Nu bond and release an iodoarene.[6][14]



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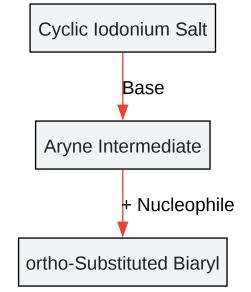
Caption: Simplified ligand coupling mechanism for ring-opening.

#### **Aryne Intermediate Mechanism**

Under strongly basic conditions, deprotonation ortho to the iodine can lead to the formation of a highly reactive aryne intermediate. This intermediate is then trapped by a nucleophile, often leading to a mixture of regioisomers.[15][16][17][18]



#### Aryne Intermediate Mechanism



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Caption: Aryne intermediate pathway in the ring-opening of cyclic **iodonium** salts.

### **Applications**

The synthesis of ortho-substituted biaryls via cyclic **iodonium** salts has found numerous applications in the synthesis of complex molecules.

- Axially Chiral Biaryls: Enantioselective ring-opening provides a powerful tool for the synthesis of atropisomeric ligands, catalysts, and pharmaceutical intermediates.[1][3][4]
- Natural Product Synthesis: This methodology has been applied to the synthesis of natural product analogues, demonstrating its utility in complex target-oriented synthesis.[3][4][19]
- Polycyclic Aromatic Hydrocarbons (PAHs): Tandem reactions involving ring-opening and subsequent cyclization can be used to construct complex polycyclic aromatic systems.[1][20]
- Heterocycle Synthesis: The ortho-functionalized biaryls produced are valuable precursors for the synthesis of various heterocyclic compounds such as carbazoles and dibenzofurans.[9]
   [12][21]



#### Conclusion

The use of cyclic **iodonium** salts provides a robust and versatile platform for the synthesis of ortho-substituted biaryls. The ability to perform these transformations under a variety of conditions, including enantioselective catalysis, makes this a highly valuable tool for researchers in organic synthesis, medicinal chemistry, and materials science. The protocols and data presented herein offer a starting point for the exploration and application of this powerful synthetic methodology.

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